Sitagliptin impurity 79

Catalog No.
S13965815
CAS No.
M.F
C24H23F6N5O2
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin impurity 79

Product Name

Sitagliptin impurity 79

IUPAC Name

(3R)-3-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Molecular Formula

C24H23F6N5O2

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C24H23F6N5O2/c25-17-11-19(27)18(26)9-15(17)8-16(31-20(13-36)14-4-2-1-3-5-14)10-22(37)34-6-7-35-21(12-34)32-33-23(35)24(28,29)30/h1-5,9,11,16,20,31,36H,6-8,10,12-13H2/t16-,20-/m1/s1

InChI Key

HWYDBEVIJSLSSI-OXQOHEQNSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CO)C4=CC=CC=C4

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N[C@H](CO)C4=CC=CC=C4

Sitagliptin impurity 79, also known as 2-(2,3,6-Trifluorophenyl)acetic acid, is a chemical compound associated with the pharmaceutical drug Sitagliptin, which is a dipeptidyl peptidase-4 inhibitor used for managing type 2 diabetes mellitus. The compound has a molecular formula of C9H6F3O2C_9H_6F_3O_2 and a molecular weight of approximately 220.14 g/mol. It is classified under various chemical databases with the CAS number 114152-23-7. Sitagliptin impurity 79 is significant in pharmaceutical research and development, particularly in the context of drug purity and efficacy assessments .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

These reactions are important for synthesizing derivatives that may enhance the biological activity or alter the pharmacokinetic properties of the compound.

Sitagliptin impurity 79 can be synthesized through various methods, including:

  • Direct Fluorination: Introducing fluorine atoms into phenolic compounds to yield trifluorophenyl derivatives.
  • Carboxylation Reactions: Using carbon dioxide in the presence of a base to convert suitable precursors into carboxylic acids.
  • Multi-step Organic Synthesis: Combining several organic reactions to construct the desired structure from simpler molecules.

The precise synthetic routes may vary based on the desired purity and yield requirements .

Sitagliptin impurity 79 serves several applications within pharmaceutical research:

  • Quality Control: It is used as a reference standard for testing the purity of Sitagliptin formulations.
  • Research Tool: Investigating the effects of impurities on drug efficacy and safety.
  • Pharmaceutical Development: Understanding how impurities influence pharmacodynamics and pharmacokinetics.

Its role in ensuring drug quality makes it crucial for regulatory compliance in pharmaceutical manufacturing .

Interaction studies involving Sitagliptin impurity 79 focus on its potential effects when combined with other compounds, particularly in formulations containing Sitagliptin. These studies aim to:

  • Assess how impurities affect the stability and effectiveness of the primary drug.
  • Investigate any synergistic or antagonistic effects that may arise from concurrent administration with other antidiabetic agents.

Understanding these interactions is vital for optimizing therapeutic strategies and minimizing adverse effects .

Sitagliptin impurity 79 shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities. Here are some notable similar compounds:

Compound NameChemical StructureUnique Features
Sitagliptin Impurity BC16H16F5N5OKnown as Defluoro Sitagliptin; another impurity of Sitagliptin .
Sitagliptin Ketoamide ImpurityC16H12F6N4O2A ketoamide derivative that may exhibit different biological activities .
2-(Trifluoromethyl)phenylacetic acidC9H8F3O2Similar trifluorophenyl structure but different functional groups .

Uniqueness

Sitagliptin impurity 79 is unique due to its specific trifluorophenyl acetic acid structure, which influences its interaction profile and potential biological activity compared to other related impurities. Its role in quality control for Sitagliptin formulations further emphasizes its significance in pharmaceutical applications.

Byproduct Generation in Enamine Amide Hydrogenation

The hydrogenation of enamine amides represents a critical step in sitagliptin synthesis where several byproducts and impurities can be generated. This process involves the asymmetric reduction of unprotected enamines using rhodium-based catalysts with chiral phosphine ligands [5] [11]. The formation of byproducts during this step significantly impacts the overall purity profile of the final product.

During the enamine amide hydrogenation process, the primary challenge lies in achieving high enantioselectivity while minimizing the formation of unwanted stereoisomers and degradation products [12] [5]. The use of rhodium catalysts with specialized ligands such as (t)Bu JOSIPHOS has been shown to provide excellent enantioselectivity, but careful optimization of reaction conditions is required to control impurity formation [6].

Several types of byproducts are commonly observed during the hydrogenation process. These include over-reduced products, where the enamine functionality is completely saturated, and under-reduced products, where partial reduction occurs [12]. Additionally, enantiomeric impurities can form when the stereochemical control is not optimal, leading to the formation of the undesired (S)-stereoisomer [13].

The formation of process-related impurities during hydrogenation is influenced by several factors including catalyst loading, hydrogen pressure, temperature, and reaction time [4] [14]. Studies have shown that catalyst loadings as low as 0.15 mol% can be used effectively while maintaining high selectivity and minimizing impurity formation [6].

Process ParameterOptimal RangeImpact on Impurity Formation
Catalyst Loading0.15-0.50 mol%Lower loading reduces over-reduction
Hydrogen Pressure3-5 barHigher pressure increases side reactions
Temperature25-50°CElevated temperature promotes decomposition
Reaction Time4-12 hoursExtended time increases impurity levels

The biocatalytic approach using engineered transaminase enzymes has emerged as an alternative to traditional chemical hydrogenation [1] [15]. This method utilizes transaminase enzymes to convert β-keto precursors directly to the desired β-amino acid products, potentially reducing the formation of certain process-related impurities [1]. The biocatalytic route has demonstrated excellent conversion rates of 72-91% with significantly reduced impurity profiles compared to chemical methods [15].

Benzaldehyde formation during transaminase reactions represents a specific challenge in biocatalytic processes [1]. This byproduct can inhibit enzyme activity and must be removed through the use of aldehyde reductase and formate dehydrogenase systems [1]. The implementation of such removal systems has been shown to improve overall conversion and reduce the accumulation of inhibitory byproducts [15].

Process Intensification Strategies for Impurity Mitigation

Process intensification in sitagliptin manufacturing has been implemented through various strategies aimed at reducing impurity formation while improving overall process efficiency and environmental sustainability [16] [17]. These approaches focus on optimizing reaction conditions, implementing continuous manufacturing techniques, and developing green chemistry solutions.

Continuous manufacturing represents one of the most significant advances in sitagliptin production [16]. The implementation of plug-flow microreactor systems allows for better control of reaction parameters, leading to more consistent product quality and reduced impurity formation [16]. This approach has demonstrated the ability to achieve optimal productivity of 2.6 × 10⁻² mol h⁻¹ while maintaining superior impurity control compared to traditional batch processes [16].

The telescoped synthesis approach involves combining multiple synthetic steps into a single pot operation, thereby reducing the number of isolation and purification steps [6] [7]. This strategy has been particularly effective in the preparation of dehydrositagliptin, where a three-step one-pot synthesis achieves 82% yield with greater than 99.6% purity [6]. The elimination of intermediate isolations reduces opportunities for impurity formation and degradation.

Design of experiments methodology has been extensively applied to optimize reaction conditions and minimize impurity formation [17] [18]. This systematic approach allows for the identification of optimal parameter combinations that maximize product yield while minimizing unwanted byproducts [19]. The implementation of such optimization techniques has resulted in consistently high purity levels exceeding 99.99% in the final active pharmaceutical ingredient [17].

StrategyImplementationBenefitsImpurity Impact
Continuous manufacturingPlug-flow microreactor systemsConsistent quality, reduced wasteBetter control of impurity levels
Telescoped synthesisOne-pot multi-step synthesisReduced isolation stepsMinimized intermediate degradation
Biocatalytic routeEngineered transaminase enzymesEnvironmentally friendlySelective formation of desired product
Green chemistry approachSolvent-free conditionsReduced environmental impactReduced side reactions
Crystallization optimizationControlled particle engineeringImproved flowabilityImproved purity profile
Reaction optimizationDesign of experimentsEnhanced selectivityEnhanced reaction selectivity
Waste minimizationAtom economy improvementCost reductionLower impurity formation

Crystallization optimization has emerged as a critical component of impurity mitigation strategies [17]. The development of controlled particle engineering techniques allows for the transformation of needle-shaped particles into spherical agglomerates, which not only improves flow properties but also enhances the overall purity profile [17]. This approach has demonstrated significant improvements in compressibility index from 50% to 21% and Hausner ratio from 2.0 to 1.2 [17].

Green chemistry principles have been extensively incorporated into sitagliptin manufacturing processes [20]. The second-generation synthesis developed by Merck demonstrates remarkable environmental benefits, creating 220 pounds less waste for each pound of sitagliptin manufactured compared to the first-generation process [20]. This approach eliminates the formation of approximately 330 million pounds of waste over the product lifetime, including 110 million pounds of aqueous waste [20].

The implementation of inert atmosphere processing has proven effective in preventing oxidative impurities, particularly nitrogen oxide impurities that can form during synthesis [21] [22]. Control of atmospheric conditions during manufacturing has become increasingly important due to regulatory requirements for nitrosamine impurity control [23] [21].

Temperature and pH control strategies represent fundamental approaches to impurity mitigation [24] [25]. Careful monitoring and control of these parameters throughout the synthesis process prevents acid-catalyzed degradation reactions and maintains optimal conditions for the desired transformations while minimizing side reactions [24].

Process ImpurityFormation MechanismTypical Level (%)Control Strategy
Sitagliptin impurity 79Side reaction during synthesis0.05-0.15Optimized reaction conditions
Triazole derivativeIncomplete cyclization0.10-0.20Improved cyclization conditions
Enamine impurityIncomplete hydrogenation0.15-0.30Enhanced hydrogenation catalyst
Acid impurityHydrolysis of amide bond0.20-0.40pH control during synthesis
N-oxide impurityOxidation of nitrogen0.05-0.10Inert atmosphere processing
Desamino impurityElimination of amino group0.10-0.25Temperature control
Styryl impurityDehydration reaction0.05-0.15Controlled dehydration

XLogP3

2.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

527.17559397 g/mol

Monoisotopic Mass

527.17559397 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types